molecular formula C11H17N2NaO2S B1412888 Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2060006-13-3

Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B1412888
CAS No.: 2060006-13-3
M. Wt: 264.32 g/mol
InChI Key: KQARYFOFGNFXNA-UHFFFAOYSA-M
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Description

Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C₁₁H₁₇N₂NaO₂S. It is known for its unique structure, which includes a thiazole ring and an amino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-aminothiazole with 3-methylpentan-2-amine in the presence of a suitable base, followed by the addition of sodium acetate. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiazole derivatives.

Scientific Research Applications

Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-{2-[(3-methylbutan-2-yl)amino]-1,3-thiazol-4-yl}acetate
  • Sodium 2-{2-[(3-ethylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate

Uniqueness

Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate is unique due to its specific structural features, such as the presence of a 3-methylpentan-2-yl group attached to the thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;2-[2-(3-methylpentan-2-ylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQARYFOFGNFXNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NC1=NC(=CS1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 2
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 3
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 5
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 6
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate

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